2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-3-(naphthalen-1-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with naphthalen-1-ylamine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the final quinazolinone product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its ability to undergo intramolecular charge transfer (ICT). This process is influenced by the presence of donor (dimethylamino) and acceptor (quinazolinone) groups within the molecule. The ICT state is highly dependent on solvent polarity and temperature, which can be exploited in various applications such as sensing and imaging . The molecular targets and pathways involved in its biological activity include DNA binding and inhibition of key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE include other quinazolinone derivatives and chalcone analogs. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
(2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one (DPNP): This compound has a similar donor-acceptor structure but lacks the quinazolinone core.
4-(dimethylamino)benzaldehyde derivatives: These compounds share the dimethylamino group but differ in their overall structure and reactivity.
The uniqueness of 2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its combination of a quinazolinone core with a naphthalene ring and a dimethylaminophenyl group, which imparts distinct photophysical and chemical properties .
Eigenschaften
Molekularformel |
C28H23N3O |
---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
2-[(Z)-2-[4-(dimethylamino)phenyl]ethenyl]-3-naphthalen-1-ylquinazolin-4-one |
InChI |
InChI=1S/C28H23N3O/c1-30(2)22-17-14-20(15-18-22)16-19-27-29-25-12-6-5-11-24(25)28(32)31(27)26-13-7-9-21-8-3-4-10-23(21)26/h3-19H,1-2H3/b19-16- |
InChI-Schlüssel |
VKVSRTDSURLONI-MNDPQUGUSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.